

Synthesis of N-Boc-4-carboxymethoxypiperidine: An In-depth Technical Guide

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Compound of Interest

Compound Name:	<i>N</i> -Boc-4-carboxymethoxypiperidine
Cat. No.:	B060413

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This technical guide provides a comprehensive overview of the primary synthesis pathway for **N-Boc-4-carboxymethoxypiperidine**, a key building block in the development of various pharmaceutical compounds. The described methodology is a robust two-step process commencing with the readily available starting material, N-Boc-4-hydroxypiperidine. This document outlines detailed experimental protocols, presents quantitative data in a structured format for easy comparison, and includes visualizations of the reaction pathway to facilitate a thorough understanding of the synthesis.

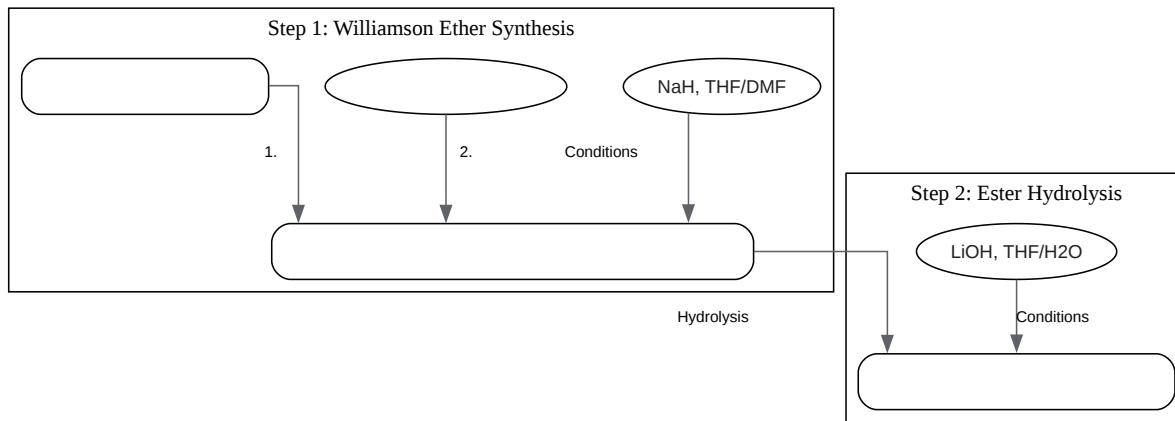
Core Synthesis Pathway

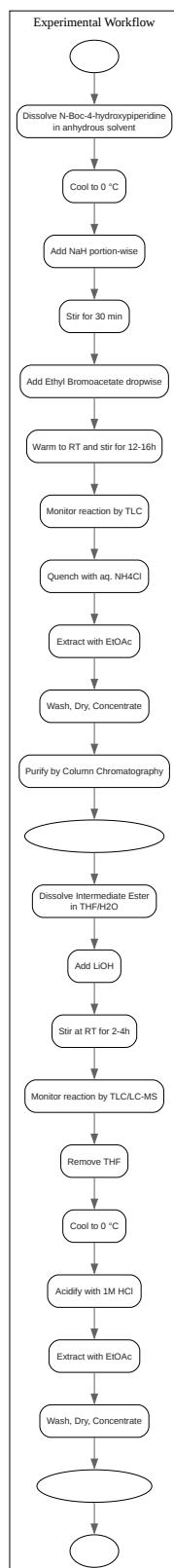
The principal route for the synthesis of **N-Boc-4-carboxymethoxypiperidine** involves two sequential chemical transformations:

- Williamson Ether Synthesis: The hydroxyl group of N-Boc-4-hydroxypiperidine is O-alkylated using an ester of a haloacetic acid, typically ethyl bromoacetate. This reaction is conducted in the presence of a strong base, such as sodium hydride, which deprotonates the alcohol to form a more nucleophilic alkoxide.

- Ester Hydrolysis: The resulting ester intermediate, ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)acetate, is then hydrolyzed to the corresponding carboxylic acid, yielding the final product, **N-Boc-4-carboxymethoxypiperidine**. This step is typically achieved under basic conditions, for example, using lithium hydroxide.

Below is a visual representation of this synthetic pathway.



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